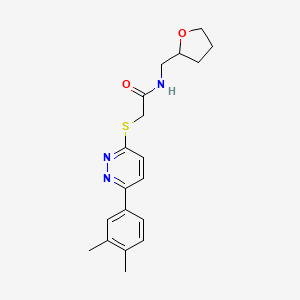

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is an acetamide derivative featuring a pyridazine core substituted at the 6-position with a 3,4-dimethylphenyl group and a thioether linkage to the acetamide backbone.

Properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-13-5-6-15(10-14(13)2)17-7-8-19(22-21-17)25-12-18(23)20-11-16-4-3-9-24-16/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHSOSLPQBDIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with a molecular formula of and a molecular weight of approximately 357.47 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2S |

| Molecular Weight | 357.47 g/mol |

| CAS Number | 941992-24-1 |

| Purity | Typically >95% |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

- Inhibition of Cell Proliferation : Compounds related to pyridazine structures demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231) . The selectivity index was notably high, indicating a favorable therapeutic window.

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth .

Antiviral Activity

The antiviral potential of similar compounds has also been explored. For example, derivatives were effective against influenza strains, showing a reduction in viral load in infected models . This suggests that the compound may have broader applications beyond oncology.

Toxicity Profile

Toxicity studies are essential for evaluating the safety of new compounds:

- In vivo studies on related compounds showed a favorable safety profile with no significant adverse effects at therapeutic doses .

- The absence of significant hERG channel inhibition indicates a low risk for cardiac toxicity .

Study 1: Anticancer Efficacy

In a recent study, a compound structurally similar to the target compound was tested for its efficacy against triple-negative breast cancer (TNBC). The results indicated:

- GI50 values: 3.18 ± 0.11 µM against MCF-7 cells.

- Enhanced apoptosis markers were observed, including increased caspase activity compared to control groups .

Study 2: Antiviral Effects

Another research highlighted the antiviral effects of pyridazine derivatives:

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds structurally related to pyridazine derivatives exhibit significant anticancer activity. For instance:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, such as breast cancer (e.g., MDA-MB-231) . The selectivity index is notably high, suggesting a favorable therapeutic window.

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase, which are crucial for halting tumor growth .

Antiviral Activity

The antiviral potential of pyridazine derivatives has also been explored. Research indicates efficacy against influenza strains, showing a reduction in viral load in infected models . This suggests broader applications beyond oncology.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties due to structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs). It may target cyclooxygenase enzymes, mitigating inflammation associated with tissue injury .

Study 1: Anticancer Efficacy

A study focused on a structurally similar compound tested its efficacy against triple-negative breast cancer (TNBC). Results indicated:

- GI50 Values : 3.18 ± 0.11 µM against MCF-7 cells.

- Enhanced apoptosis markers were observed, including increased caspase activity compared to control groups .

Study 2: Antiviral Effects

Another research highlighted the antiviral effects of pyridazine derivatives, demonstrating significant activity against viral infections. The study reported reductions in viral replication rates and improvements in survival rates in treated models .

Toxicity Profile

Toxicity studies are critical for evaluating the safety of new compounds:

- In vivo studies on related compounds showed a favorable safety profile with no significant adverse effects at therapeutic doses.

- The absence of significant hERG channel inhibition indicates a low risk for cardiac toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s pyridazine core distinguishes it from other acetamide derivatives with pyrimidine, pyrimidoindole, or benzothiazole systems. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

- TLR4 Modulation (Compound 33) : The pyrimidoindole core in Compound 33 confers TLR4 selectivity, whereas the pyridazine core in the target compound may favor different binding interactions due to altered electron distribution and steric effects .

- Kinase Inhibition (Compound 20): The trifluoromethylbenzothiazole substituent in Compound 20 enhances hydrophobic interactions with CK1’s ATP-binding pocket.

- Pesticidal Activity (Alachlor) : Chloroacetamide herbicides like alachlor rely on electrophilic chlorine to disrupt plant lipid biosynthesis. The absence of a chloro group in the target compound suggests divergent applications, likely favoring pharmaceutical over agrochemical uses .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and which analytical techniques are critical for structural validation?

- Methodological Answer : The synthesis typically involves coupling the pyridazine-thiol moiety with the acetamide derivative via nucleophilic substitution. Key steps include protecting group strategies for the tetrahydrofuran-methylamine group and optimizing reaction conditions (e.g., solvent, base). Essential analytical techniques include:

- NMR spectroscopy (1H, 13C) to confirm substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis or MS detection to assess purity (>95%) .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to the compound’s functional groups (e.g., pyridazine’s kinase inhibition potential). Use dose-response curves to determine IC50 values. Include controls for solubility (e.g., DMSO tolerance) and metabolic stability (e.g., liver microsome assays). Cross-reference with PubChem data for structurally similar compounds to hypothesize targets .

Advanced Research Questions

Q. How can computational reaction path search methods predict and optimize the compound’s synthesis?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, identifying transition states and intermediates. Integrate computational results with experimental data using the ICReDD framework, which applies information science to prioritize high-yield conditions (e.g., solvent polarity, catalyst selection). For example, predict the thioether bond formation’s activation energy to optimize reaction time .

Q. What methodologies resolve contradictions between computational predictions of biological activity and experimental results?

- Methodological Answer :

- Step 1 : Validate docking simulations (e.g., AutoDock Vina) with orthogonal assays (e.g., surface plasmon resonance for binding affinity).

- Step 2 : Use multivariate regression to analyze discrepancies, considering variables like membrane permeability (logP) or protein binding interference.

- Step 3 : Refine computational models using experimental IC50 values, iterating until predictive accuracy improves .

Q. How can advanced statistical design of experiments (DoE) optimize synthesis yield and purity?

- Methodological Answer :

- Screening Phase : Apply a Plackett-Burman design to identify critical factors (e.g., reaction temperature, stoichiometry).

- Optimization Phase : Use central composite design (CCD) to model non-linear relationships and determine optimal conditions (e.g., 70°C, 1.2 eq. thiol reagent).

- Validation : Confirm reproducibility across 3 batches, achieving >90% yield and <5% impurities. Combine with computational pre-screening to reduce experimental iterations .

Data Analysis and Validation

Q. What strategies ensure robust structural characterization when spectral data (e.g., NMR) shows ambiguity?

- Methodological Answer :

- 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for the tetrahydrofuran-methylamine group.

- Isotopic labeling (e.g., 13C-enriched reagents) clarifies ambiguous carbon environments.

- Comparative analysis with synthesized analogs validates substitution patterns .

Handling Complex Data

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Root-cause analysis : Test for impurities (HPLC-MS), polymorphic forms (PXRD), or degradation products (accelerated stability studies).

- Statistical control : Apply ANOVA to compare batches, ensuring p > 0.05 for activity variance.

- Process refinement : Adjust crystallization conditions (e.g., anti-solvent addition rate) to stabilize the active form .

Computational Integration

Q. What hybrid computational-experimental approaches enhance structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : Generate a compound library with variations in the pyridazine ring (e.g., methyl vs. trifluoromethyl groups).

- Step 2 : Use molecular dynamics simulations to predict binding modes against a target (e.g., kinase ATP-binding site).

- Step 3 : Validate top candidates via in vitro kinase inhibition assays. Cross-correlate results to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.